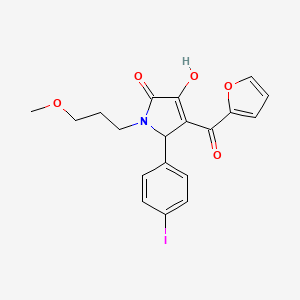
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a hydroxy group, an iodophenyl group, and a methoxypropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylcarbonyl precursor, followed by the introduction of the hydroxy and iodophenyl groups through electrophilic substitution reactions. The final step often involves the addition of the methoxypropyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the iodophenyl group would yield a phenyl group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(furan-2-ylcarbonyl)-3-hydroxy-5-phenyl-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-chlorophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: Contains a chlorine atom instead of iodine, which may result in different chemical and biological properties.
Uniqueness
The presence of the iodophenyl group in 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to similar compounds. The iodine atom can participate in specific interactions, such as halogen bonding, which may enhance its binding affinity to molecular targets.
Propriétés
Numéro CAS |
609797-02-6 |
|---|---|
Formule moléculaire |
C19H18INO5 |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-iodophenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H18INO5/c1-25-10-3-9-21-16(12-5-7-13(20)8-6-12)15(18(23)19(21)24)17(22)14-4-2-11-26-14/h2,4-8,11,16,23H,3,9-10H2,1H3 |
Clé InChI |
REBQMVHOYRCSHT-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



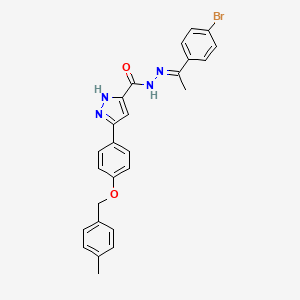

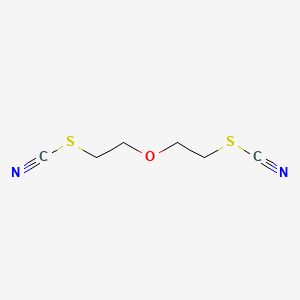
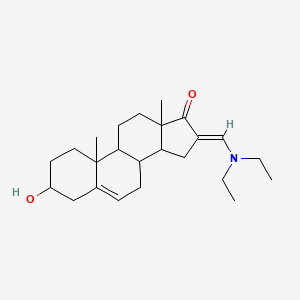

![2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15083037.png)
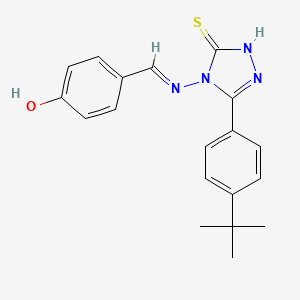
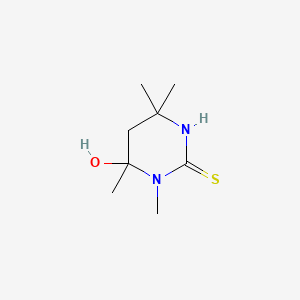
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083059.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B15083064.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15083067.png)

![2-(benzylsulfanyl)-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15083085.png)
